Enhanced Lipophilicity and Polar Surface Area Relative to the 3,4-Dimethyl Des-Bromo Analog
The target compound (MW 403.3 g/mol, XLogP3 3.3, TPSA 49.4 Ų) exhibits higher molecular weight, increased topological polar surface area, and comparable lipophilicity relative to the 3,4-dimethyl-N-(4-methylphenyl) analog CAS 852155-20-5 (MW 336.4 g/mol, XLogP3 3.7, TPSA 40.6 Ų) [1], [2]. These differences are calculated from PubChem computed descriptors and the Kuujia.com database. The 2-bromobenzamide scaffold shifts the compound closer to the upper limit of Lipinski's rule-of-five for oral bioavailability, potentially improving passive membrane permeability while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Physicochemical properties (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW 403.3 g/mol; XLogP3 3.3; TPSA 49.4 Ų |
| Comparator Or Baseline | CAS 852155-20-5 (3,4-dimethyl analog): MW 336.4 g/mol; XLogP3 3.7; TPSA 40.6 Ų |
| Quantified Difference | MW difference: +66.9 g/mol; TPSA difference: +8.8 Ų; XLogP3 difference: -0.4 units |
| Conditions | Computed properties from PubChem 2024 release; Kuujia.com database |
Why This Matters
For procurement, these physicochemical differences directly impact solubility, permeability, and formulation behavior, making the brominated compound preferable for assays requiring higher lipophilicity or specific polar surface area constraints.
- [1] PubChem Compound Summary for CID 4663064, 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. National Center for Biotechnology Information (2024). View Source
- [2] Kuujia.com. Computed properties for 3,4-dimethyl-N-(4-methylphenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide (CAS 852155-20-5). Accessed 2026. View Source
